molecular formula C10H14O B054370 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane CAS No. 117221-80-4

3-Oxatetracyclo[5.2.2.01,6.02,4]undecane

Cat. No. B054370
M. Wt: 150.22 g/mol
InChI Key: JAUNSKPQYMPJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, also known as OXT, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique structure and potential applications. OXT has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicinal chemistry. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been used as a building block for the synthesis of other compounds, such as macrocycles and polycyclic compounds. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as a drug delivery system, due to its cyclic structure and ability to form complexes with other molecules.

Mechanism Of Action

The mechanism of action of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is not fully understood, but it is believed to involve the formation of complexes with other molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to form complexes with metal ions, such as copper and zinc, and with organic molecules, such as amino acids and nucleotides. These complexes may play a role in the biological activity of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane are still being studied, but it has been shown to have antimicrobial and anticancer activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane in lab experiments is its unique structure, which allows for the formation of complex molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can also be synthesized using various methods, allowing for flexibility in experimental design. However, the synthesis of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be challenging, and the purity of the compound can vary depending on the synthesis method used.

Future Directions

There are many potential future directions for research on 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane. One area of interest is the development of new synthesis methods for 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with improved yields and purity. Another area of interest is the study of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane complexes with other molecules, and their potential biological activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane may also have applications in the development of new drugs, due to its unique structure and potential for complex formation.
Conclusion:
In conclusion, 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is a cyclic ether compound that has potential applications in a variety of scientific fields. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, and its mechanism of action and biological activity are still being studied. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.

Synthesis Methods

3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, including the Diels-Alder reaction, the Prins reaction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Prins reaction involves the reaction of an aldehyde or ketone with an alkene to form a cyclic ether. The Pauson-Khand reaction involves the reaction of an alkyne with an alkene and a metal catalyst to form a cyclopentenone. Each of these methods has been used to synthesize 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with varying yields and purity.

properties

CAS RN

117221-80-4

Product Name

3-Oxatetracyclo[5.2.2.01,6.02,4]undecane

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-oxatetracyclo[5.2.2.01,6.02,4]undecane

InChI

InChI=1S/C10H14O/c1-3-10-4-2-6(1)7(10)5-8-9(10)11-8/h6-9H,1-5H2

InChI Key

JAUNSKPQYMPJOJ-UHFFFAOYSA-N

SMILES

C1CC23CCC1C2CC4C3O4

Canonical SMILES

C1CC23CCC1C2CC4C3O4

synonyms

2H-1b,4-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)- (9CI)

Origin of Product

United States

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